molecular formula C9H18N2O B2691544 (R)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine CAS No. 1044305-89-6

(R)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine

Cat. No. B2691544
CAS RN: 1044305-89-6
M. Wt: 170.256
InChI Key: ZFQDRISFVOYKQU-MRVPVSSYSA-N
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Description

“®-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25202 .

Scientific Research Applications

Pyrrole and Pyrrolidine Derivatives in Scientific Research

Pyrrole derivatives play a crucial role in the structure of many biologically significant molecules, including heme and chlorophyll, thanks to their aromatic character and the extensive delocalization of nitrogen electrons. These compounds are synthesized through various methods, such as condensation of amines with carbonyl-containing compounds, and find applications across multiple domains, including as intermediates, wetting agents, and solvents with low toxicity. Notably, pyrrolidines and their derivatives, like "(R)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine," are part of this chemical family, with applications ranging from the synthesis of electrically conducting films to serving as key components in pharmaceuticals and agrochemicals due to their high biological activity (Anderson & Liu, 2000).

Pyrrolidines are synthesized through various chemical reactions, including 1,3-dipolar cycloadditions, which have been shown to be a potent method for creating enantiomerically pure pyrrolidines. Such syntheses offer a wide range of configurations and have been applied in the creation of compounds derived from sugars, showcasing the versatility of pyrrolidine derivatives in synthesizing complex, biologically active molecules (Oliveira Udry et al., 2014).

Furthermore, the research into cyclic amines, including pyrrolidines, undergoing redox-annulations with α,β-unsaturated aldehydes and ketones, highlights their utility in creating ring-fused compounds. These compounds can be further modified to produce pyrroles or reduced to pyrrolidines, demonstrating the chemical flexibility and broad applicability of pyrrolidine derivatives in synthetic chemistry (Kang et al., 2015).

properties

IUPAC Name

(3R)-1-(oxan-4-yl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-8-1-4-11(7-8)9-2-5-12-6-3-9/h8-9H,1-7,10H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQDRISFVOYKQU-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine

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